molecular formula C9H12N2O3S B13795730 Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate

Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate

Cat. No.: B13795730
M. Wt: 228.27 g/mol
InChI Key: DGRNOPKVGZMXKZ-UHFFFAOYSA-N
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Description

Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a morpholine ring, a thiazole ring, and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate typically involves the reaction of morpholine with 4-methyl-1,3-thiazole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxylate ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives .

Scientific Research Applications

Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-2-(morpholin-4-yl)-1,3-thiazole-5-carboxylate
  • 4-methyl-2-(morpholin-4-yl)-1,3-thiazole-5-carbohydrazide

Uniqueness

Morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N2O3S

Molecular Weight

228.27 g/mol

IUPAC Name

morpholin-4-yl 4-methyl-1,3-thiazole-2-carboxylate

InChI

InChI=1S/C9H12N2O3S/c1-7-6-15-8(10-7)9(12)14-11-2-4-13-5-3-11/h6H,2-5H2,1H3

InChI Key

DGRNOPKVGZMXKZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C(=O)ON2CCOCC2

Origin of Product

United States

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